molecular formula C9H12FNS B3274197 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene CAS No. 60289-57-8

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene

Cat. No.: B3274197
CAS No.: 60289-57-8
M. Wt: 185.26 g/mol
InChI Key: KGFSXFABRSWLDN-UHFFFAOYSA-N
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Description

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene (CAS: 60289-57-8) is a fluorinated aromatic compound featuring a 3-aminopropylsulfanyl (-S-(CH₂)₃-NH₂) substituent at the 1-position of a 4-fluorobenzene ring. This structural motif combines the electronic effects of fluorine with the nucleophilic and hydrogen-bonding capabilities of the aminopropylthioether group, making it a candidate for applications in medicinal chemistry, materials science, and biochemical research.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFSXFABRSWLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzene and 3-aminopropyl mercaptan.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. A suitable solvent such as dichloromethane or toluene is used.

    Synthetic Route: The 4-fluorobenzene undergoes a nucleophilic substitution reaction with 3-aminopropyl mercaptan in the presence of a base like sodium hydride or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfanyl-Fluorobenzene Derivatives

1-[(Chloromethyl)sulfanyl]-4-fluorobenzene (14c)
  • Structure: Chloromethylsulfanyl (-S-CH₂-Cl) replaces the 3-aminopropylsulfanyl group.
  • Synthesis : Prepared via reaction of 4-fluorobenzenethiol with paraformaldehyde and HCl, highlighting its utility as a reactive intermediate for further functionalization .
  • Applications : Demonstrated as a precursor in tyrosinase inhibition studies, where the chloromethyl group enables cross-linking or alkylation reactions .
1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene
  • Structure: Features a branched 2-amino-3-methylbutylsulfanyl chain.
  • Synthetic Relevance : Commercially available but lacks detailed activity reports, underscoring the need for tailored substituent optimization.

Functional Group Replacements

4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide
  • Structure : Replaces the sulfanyl group with a sulfonamide (-SO₂-NH-(CH₂)₃-OCH₃).
  • Electronic Effects : The sulfonamide group introduces strong hydrogen-bond acceptor capacity and acidity, contrasting with the nucleophilic thioether in the target compound .
  • Applications : Likely used in protease inhibition or as a sulfa drug analog due to sulfonamide’s historical pharmacological relevance.
1-(Azidomethyl)-4-fluorobenzene (11)
  • Structure: Azidomethyl (-CH₂-N₃) substituent instead of aminopropylsulfanyl.
  • Reactivity : The azide group enables click chemistry applications, such as Cu-catalyzed cycloadditions, for bioconjugation .
  • Limitation : Less stable than thioethers, requiring careful handling to avoid decomposition.

Complex Heterocyclic Derivatives

2-[(3-Aminopropyl)sulfanyl]adenosine diphosphate (54)
  • Structure: Integrates the 3-aminopropylsulfanyl group into a nucleotide (ADP).
  • Biological Activity: Demonstrates platelet aggregation initiation, leveraging the aminopropyl chain to enhance interactions with purinergic receptors .
  • Key Insight: The target compound’s aminopropylsulfanyl group may similarly modulate receptor binding in smaller molecules, though ADP’s phosphate backbone adds complexity.

Psychoactive Cathinone Analogs

  • Example : 1-[2-(Pyrrolidin-1-yl)-pentan-1-onyl]-4-fluorobenzene
  • Structure : Combines 4-fluorobenzene with a pyrrolidinyl ketone side chain.
  • Activity: Acts as a psychoactive stimulant by inhibiting monoamine reuptake, highlighting the impact of fluorinated aromatic systems in CNS-targeted drugs .
  • Contrast: The target compound’s aminopropylthioether lacks the ketone and pyrrolidine motifs critical for dopamine transporter affinity.

Data Table: Structural and Functional Comparisons

Compound Name Key Substituent Biological/Functional Role Synthetic Route References
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene 3-Aminopropylsulfanyl Potential enzyme inhibition, drug design Not explicitly described
1-[(Chloromethyl)sulfanyl]-4-fluorobenzene Chloromethylsulfanyl Tyrosinase inhibition precursor 4-Fluorobenzenethiol + paraformaldehyde
4-Fluoro-N-(3-methoxypropyl)benzenesulfonamide Sulfonamide + methoxypropyl Protease inhibition candidate Sulfonylation of amine intermediates
2-[(3-Aminopropyl)sulfanyl]adenosine diphosphate ADP-linked aminopropylsulfanyl Platelet aggregation initiation Multi-step synthesis from ADP
1-[2-(Pyrrolidin-1-yl)-pentan-1-onyl]-4-fluorobenzene Pyrrolidinyl ketone Psychoactive stimulant Click chemistry or alkylation

Key Findings and Implications

  • Substituent Flexibility: The 3-aminopropylsulfanyl group balances hydrogen-bonding (via -NH₂) and lipophilicity (via -(CH₂)₃-), offering tunability for drug design.
  • Electronic Effects : Fluorine’s electron-withdrawing nature enhances aromatic stability and directs electrophilic substitution.
  • Activity Trends : Analogs with nucleophilic side chains (e.g., sulfonamides, azides) excel in bioconjugation, while branched alkyl chains improve pharmacokinetic properties .

Biological Activity

1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene is an organic compound characterized by its unique structure, which includes a fluorobenzene ring and a sulfanyl group linked to a 3-aminopropyl chain. This compound has garnered attention due to its potential biological activities, particularly in modulating enzyme functions and influencing various biochemical pathways.

Structural Characteristics

The molecular formula of this compound is C_9H_12FNS, with a molecular weight of 185.26 g/mol. The presence of the fluorine atom and the sulfanyl group enhances its reactivity and interaction with biological macromolecules.

Biological Activity

Research has indicated that this compound may possess significant biological activities, particularly through its interaction with arginase-1. This enzyme plays a crucial role in the urea cycle and nitric oxide synthesis, which are vital for various physiological processes, including immune response and nitrogen metabolism.

The compound's mechanism of action involves:

  • Enzyme Modulation : By targeting arginase-1, it may influence the enzyme's activity, potentially leading to antimicrobial and anticancer effects.
  • Interaction with Biological Macromolecules : The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, which may contribute to its biological effects.

Case Studies

  • Antimicrobial Activity : In vitro studies have shown that compounds similar to this compound exhibit antibacterial properties, suggesting that this compound may also have potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that the compound might inhibit cancer cell proliferation through its effects on metabolic pathways associated with arginase.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesUnique Properties
1-[(3-Aminopropyl)sulfanyl]-4-chlorobenzeneChlorine atom instead of fluorineDifferent reactivity due to chlorine's properties
1-[(3-Aminopropyl)sulfanyl]-4-bromobenzeneBromine atom instead of fluorineHigher reactivity in certain reactions
1-[(3-Aminopropyl)sulfanyl]-4-iodobenzeneIodine atom instead of fluorineEnhanced reactivity due to iodine's larger size
1-(2-Aminoethyl)-4-fluorobenzeneAminoethyl group instead of sulfanylDifferent mode of action in biological systems

This table highlights how the presence of different halogens can influence the reactivity and potential applications of similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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